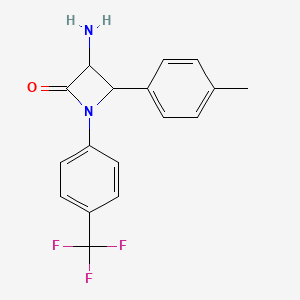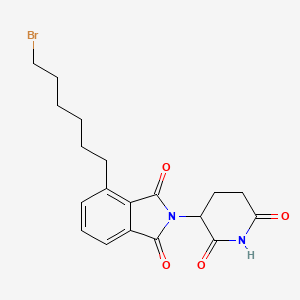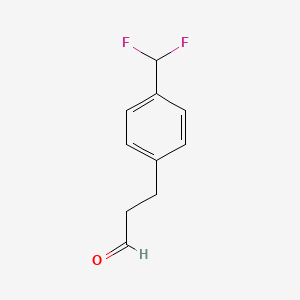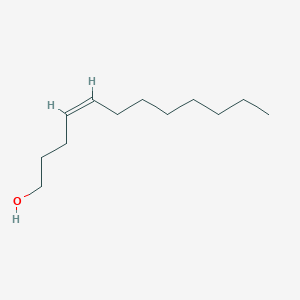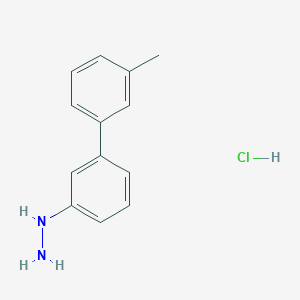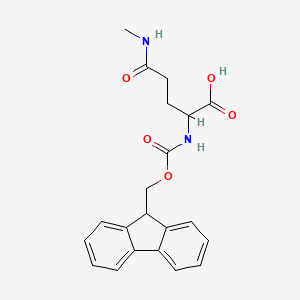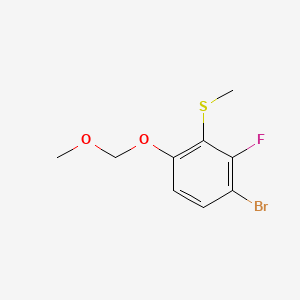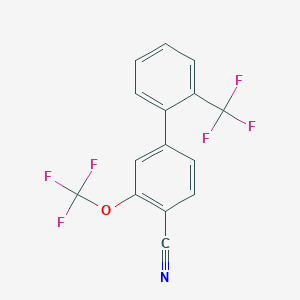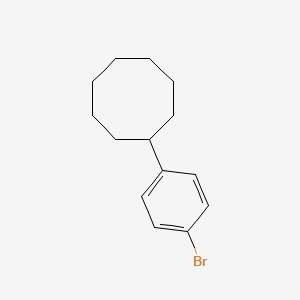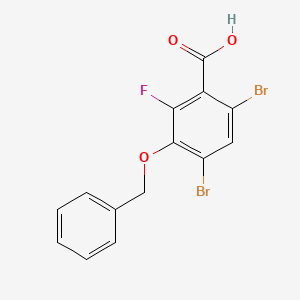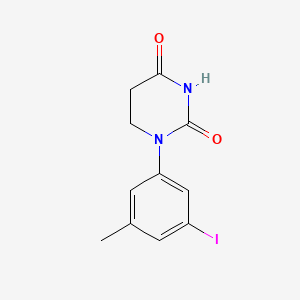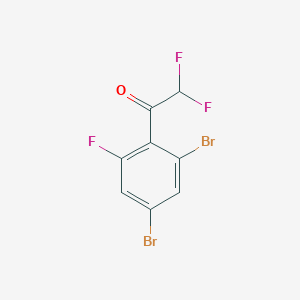
1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,4-dibromo-6-fluorobenzene with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the acylation process. The reaction conditions include maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反応の分析
Types of Reactions: 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
類似化合物との比較
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2,4-Dibromo-6-fluorophenyl isothiocyanate
Comparison: 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of multiple halogen atoms also enhances its stability and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H3Br2F3O |
|---|---|
分子量 |
331.91 g/mol |
IUPAC名 |
1-(2,4-dibromo-6-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3Br2F3O/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,8H |
InChIキー |
YYFSXQSXQGAQMY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)F)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


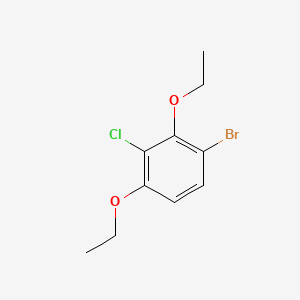
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
